REACTION_CXSMILES
|
[CH3:1][C:2]([O:15][O:16][C:17]([CH3:20])([CH3:19])[CH3:18])([CH2:4][CH2:5][C:6]([CH3:14])([O:8][O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH3:7])[CH3:3].C(OOC(C1C=CC=CC=1)(C)C)(C1C=CC=CC=1)(C)C>>[CH3:3][C:2]([O:15][O:16][C:17]([CH3:20])([CH3:19])[CH3:18])([C:4]#[C:5][C:6]([CH3:7])([O:8][O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH3:14])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C#CC(C)(OOC(C)(C)C)C)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |